4-Acetamido-3-aminopyridine
Overview
Description
4-Acetamido-3-aminopyridine, also known as N-(3-aminopyridin-4-yl)acetamide, is a chemical compound that belongs to the class of aminopyridines . It is derived from pyridine, a heterocyclic aromatic organic compound.
Synthesis Analysis
The synthesis of this compound involves acetylation of 4-aminopyridine with acetic anhydride, yielding 4-acetylaminopyridine in 80-85% yield . Additionally, new Schiff bases of 4-aminopyridine (SBAPs) have been synthesized and evaluated for their cognition-enhancing, antiamnesic, and anticholinesterase activity .
Molecular Structure Analysis
The molecular geometrical parameters, vibrational frequencies, electronic properties, and nonlinear optical (NLO) behavior of aminopyridines have been evaluated using density functional theory (DFT) . The dipole moment and first hyperpolarizability values of these compounds indicate that they can be good candidates as NLO materials .
Chemical Reactions Analysis
Aminopyridines, including 4-Aminopyridine, are known to be acutely toxic compounds. Part of this toxic response may be due to their ability to block K+ channels, causing effects such as convulsions or seizures .
Scientific Research Applications
1. Cognitive Enhancement and Antiamnesic Activity
4-Acetamido-3-aminopyridine derivatives have been studied for their potential cognitive-enhancing and antiamnesic activities. These derivatives, specifically Schiff bases of 4-Aminopyridine (SBAPs), have shown to facilitate learning and significantly reverse scopolamine-induced amnesia in models. The mechanism behind these effects is believed to be due to their significant inhibition of the acetylcholinesterase enzyme in specific brain regions, suggesting potential applications in the treatment of cognitive disorders and Alzheimer's disease (Sinha & Shrivastava, 2012).
2. Neuromuscular and Neurological Applications
4-Aminopyridine, a closely related compound, has been shown to have various neuromuscular and neurological benefits. It has been used to potentiate synaptic and neuromuscular transmission by targeting the voltage-activated calcium channel β subunit, showing potential in improving neuromuscular function in patients with spinal cord injury, myasthenia gravis, or multiple sclerosis (Wu et al., 2009). Additionally, it has been used in the symptomatic treatment of multiple sclerosis to improve walking capacity and muscle strength (Jensen et al., 2014).
3. Spectroscopic and Conformational Studies
This compound and its derivatives have been subjects of spectroscopic and conformational studies, aiming to understand their structural properties. A combined theoretical and experimental study identified the conformational and spectroscopic profile of 2-acetamido-5-aminopyridine, a related compound, providing valuable information on its physical and chemical characteristics (Pathak et al., 2015).
4. Synthesis and Chemical Transformation
The compound and its analogs have been used in chemical synthesis and transformations. For instance, a study described the synthesis of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, showcasing a rearrangement reaction with potential applications in chemical synthesis (Getlik et al., 2013).
Mechanism of Action
Target of Action
The primary target of N-(3-aminopyridin-4-yl)acetamide, also known as 4-Acetamido-3-aminopyridine or Acetamide, N-(3-amino-4-pyridinyl)-, is the Hepatocyte growth factor receptor . This receptor plays a crucial role in regulating cell growth, cell motility, morphogenesis, and tissue regeneration.
Mode of Action
N-(3-aminopyridin-4-yl)acetamide works by blocking potassium channel efflux in nerve terminals, which results in an increase in the duration of the action potential . This allows calcium channels to remain open for a longer time, leading to a greater release of acetylcholine . This increased acetylcholine release stimulates muscle at the end plate .
Biochemical Pathways
The compound affects the neurotransmission pathway by increasing the impulse conduction through demyelinated axons and the neurotransmitter release at the neuromuscular junction . It also promotes calcium influx through potential-sensitive calcium channels .
Pharmacokinetics
N-(3-aminopyridin-4-yl)acetamide is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . Maximum concentrations in blood plasma are reached after 0.6 (±0.25) hours when taken without food, or after 1.3 (±0.9) hours after a meal . The compound is primarily cleared from the plasma via metabolism by N-acetylation .
Result of Action
The result of the compound’s action is an improvement in the symptoms of Lambert–Eaton myasthenic syndrome (LEMS) , a rare auto-immune disorder of the neuromuscular junction . By increasing the neurotransmitter release at the neuromuscular junction, N-(3-aminopyridin-4-yl)acetamide reduces the main symptoms of multiple sclerosis .
Action Environment
The action, efficacy, and stability of N-(3-aminopyridin-4-yl)acetamide can be influenced by various environmental factors. For instance, the compound’s absorption rate and bioavailability can be affected by food intake . Genetic differences in N-acetyl-transferase (NAT) enzymes also impact the pharmacokinetics and systemic exposure to the compound .
Safety and Hazards
Properties
IUPAC Name |
N-(3-aminopyridin-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAZXRDKBDXLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444262 | |
Record name | 4-Acetamido-3-aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145255-15-8 | |
Record name | N-(3-Amino-4-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145255-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamido-3-aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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